[4-(6-Pyridin-2-ylpyridazin-3-YL)piperazin-1-YL]-(2-trifluoromethylphenyl)methanone
Description
This compound features a piperazine core linked to a pyridazine ring substituted with a pyridin-2-yl group at position 6 and a 2-trifluoromethylphenyl methanone moiety. Its synthesis likely involves coupling reactions similar to those described for related arylpiperazine methanones (e.g., HOBt/TBTU-mediated amidation) .
Properties
IUPAC Name |
[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O/c22-21(23,24)16-6-2-1-5-15(16)20(30)29-13-11-28(12-14-29)19-9-8-18(26-27-19)17-7-3-4-10-25-17/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXGLNBRQWUKER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra. The molecular interactions of these compounds in docking studies reveal their potential for further development.
Biochemical Pathways
Similar compounds have been evaluated for their anti-tubercular activity, suggesting that they may affect the biochemical pathways related to the survival and replication of mycobacterium tuberculosis.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM. Moreover, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells, indicating that the compounds are non-toxic to human cells.
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra. This suggests that [4-(6-Pyridin-2-ylpyridazin-3-YL)piperazin-1-YL]-(2-trifluoromethylphenyl)methanone may interact with enzymes, proteins, and other biomolecules involved in the biochemical reactions of this bacterium.
Cellular Effects
Similar compounds have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. This suggests that [4-(6-Pyridin-2-ylpyridazin-3-YL)piperazin-1-YL]-(2-trifluoromethylphenyl)methanone may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra. This suggests that [4-(6-Pyridin-2-ylpyridazin-3-YL)piperazin-1-YL]-(2-trifluoromethylphenyl)methanone may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Biological Activity
The compound [4-(6-Pyridin-2-ylpyridazin-3-YL)piperazin-1-YL]-(2-trifluoromethylphenyl)methanone , also known by its CAS number 2380190-72-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperazine moiety : Known for its role in various pharmacological activities.
- Pyridazine and pyridine rings : Contributing to the compound's interaction with biological targets.
- Trifluoromethyl group : Enhancing lipophilicity and metabolic stability.
Molecular Formula
- Molecular Weight : 385.4 g/mol
- Chemical Formula : C19H17F3N6O
Research indicates that this compound may interact with several neurotransmitter systems, particularly:
- Serotonin Receptors : It has shown affinity for serotonin receptors, specifically 5-HT1A and 5-HT7, which are implicated in mood regulation and anxiety disorders .
- Phosphodiesterase Inhibition : The compound exhibits weak inhibitory effects on phosphodiesterase enzymes (PDE4B and PDE10A), which are involved in the degradation of cyclic nucleotides that play crucial roles in cellular signaling pathways .
Antidepressant Activity
In preclinical studies, compounds structurally related to this molecule have demonstrated potential antidepressant effects. For example, derivatives have been evaluated using the Forced Swim Test (FST) in mice, showing significant reductions in immobility time, indicative of antidepressant activity .
Anxiolytic Effects
The compound's analogs have also been tested for anxiolytic properties. One study reported that specific derivatives exhibited greater anxiolytic effects compared to traditional anxiolytics like diazepam .
Study 1: Serotonin Receptor Affinity
A study published in PubMed examined a series of piperazinyl derivatives for their affinity towards serotonin receptors. The results indicated that certain modifications could enhance receptor binding affinity and selectivity, positioning these compounds as potential candidates for treating depression and anxiety disorders .
Study 2: Phosphodiesterase Inhibition
Another research effort focused on the phosphodiesterase inhibitory activity of similar compounds. The findings revealed that while the compounds showed weak inhibition of PDE4B and PDE10A, their overall pharmacological profiles were promising for further development as antidepressants .
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Heterocyclic Systems
a) Imidazo[1,2-b]pyridazine Derivatives
- Compound 72 : Imidazo[1,2-b]pyridazin-2-yl group replaces pyridazine, with a 4-(2-trifluoromethylphenyl)piperidine. Melting point: 133–135°C; HPLC purity: 99.6% .
- Compound 74 : 6-Methylimidazo[1,2-b]pyridazine variant. Synthesized via Suzuki coupling, highlighting adaptability for alkyl substitutions .
- Comparison : The target compound’s pyridazine-pyridine system may offer distinct electronic properties compared to imidazo[1,2-b]pyridazine, affecting solubility and target binding.
b) Pyridazine vs. Thiophene/Pyrimidine Analogues
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37): Thiophene replaces pyridazine. Synthesized via HOBt/TBTU coupling .
- (2-Chloro-6-fluorophenyl)[4-(6-propoxy-3-pyridazinyl)-1-piperazinyl]methanone: Propoxy-substituted pyridazine with chloro-fluorophenyl group. Demonstrates tolerance for alkoxy modifications .
- Comparison : The trifluoromethylphenyl group in the target compound may confer higher metabolic stability than chloro-fluorophenyl or thiophene-based analogs.
Substituent Effects on Physicochemical Properties
| Compound ID/Name | Key Substituents | Melting Point (°C) | HPLC Purity (%) | Synthesis Method |
|---|---|---|---|---|
| Target Compound | Pyridin-2-ylpyridazine, CF3-Ph | Not reported | Not reported | Likely HOBt/TBTU coupling |
| Compound 72 | Imidazo[1,2-b]pyridazine | 133–135 | 99.6 | Nucleophilic substitution |
| MK37 | Thiophene | Not reported | Not reported | HOBt/TBTU coupling |
| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | Fluorophenyl, fluoropyridine | Not reported | Not reported | Palladium coupling |
Q & A
Basic: What synthetic strategies are recommended for preparing [4-(6-Pyridin-2-ylpyridazin-3-YL)piperazin-1-YL]-(2-trifluoromethylphenyl)methanone?
Answer:
The synthesis typically involves multi-step coupling reactions. For example:
- Step 1: Prepare the pyridazine-piperazine core via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., N₂ atmosphere) .
- Step 2: Couple the trifluoromethylphenyl moiety using carbodiimide-based coupling agents (e.g., HBTU) in polar aprotic solvents like DMF or DMSO .
- Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .
Advanced: How can crystallographic refinement resolve structural ambiguities in this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement can address challenges like disorder or twinning:
- Data Collection: Use high-resolution synchrotron data to minimize noise.
- Refinement: Apply twin-law corrections (e.g., BASF parameter in SHELXL) for twinned crystals and use restraints for disordered regions (e.g., trifluoromethyl group) .
- Validation: Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .
Basic: Which spectroscopic methods are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyridazine and piperazine rings .
- Mass Spectrometry (ESI-MS): Confirm molecular weight and detect isotopic patterns (e.g., Cl/Br isotopes if intermediates are used) .
- HPLC: Assess purity (>98%) with a C18 column and UV detection (λ = 254 nm) .
Advanced: How should researchers reconcile conflicting bioactivity data across assays?
Answer:
- Assay Conditions: Standardize solvent systems (e.g., DMSO concentration ≤0.1%) to avoid solubility artifacts, as trifluoromethyl groups may reduce aqueous solubility .
- Statistical Analysis: Use multivariate regression to identify confounding variables (e.g., pH, temperature) .
- Orthogonal Assays: Validate results with SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., luciferase reporters) for functional activity .
Advanced: What computational approaches predict the compound’s reactivity and target interactions?
Answer:
- DFT Studies: Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
- Molecular Docking: Use AutoDock Vina with homology-modeled protein structures (e.g., GPCRs) to predict binding modes. Validate with MD simulations (NAMD/GROMACS) to assess stability .
Basic: How can reaction conditions be optimized to improve yield?
Answer:
- Temperature: Conduct coupling reactions at 50–60°C to balance kinetics and side-product formation .
- Catalysts: Screen Pd catalysts (e.g., Pd(OAc)₂/XPhos) for Suzuki-Miyaura steps to enhance cross-coupling efficiency .
- Solvent Choice: Use 1,4-dioxane for SNAr reactions due to its high dielectric constant and compatibility with aqueous workups .
Advanced: How to resolve discrepancies between crystallographic and spectroscopic data?
Answer:
- Crystallographic Validation: Check for pseudosymmetry or missed twinning using PLATON’s ADDSYM tool .
- NMR Refinement: Compare experimental ¹³C chemical shifts with computed values (GIAO-DFT) to identify conformational flexibility .
- Dynamic Effects: Perform VT-NMR (variable-temperature) to detect rotational barriers in the piperazine ring .
Basic: What are the key stability considerations for this compound during storage?
Answer:
- Light Sensitivity: Store in amber vials at −20°C to prevent photodegradation of the pyridazine ring .
- Moisture Control: Use desiccants (silica gel) in sealed containers, as the trifluoromethyl group may hydrolyze under humid conditions .
Advanced: How to design SAR (Structure-Activity Relationship) studies for analogs?
Answer:
- Core Modifications: Synthesize derivatives with substituted pyridazines (e.g., 6-Cl, 6-OMe) and compare logP values (HPLC-derived) to correlate hydrophobicity with activity .
- Piperazine Alternatives: Replace piperazine with morpholine or thiomorpholine and assess impact on target binding via ITC (isothermal titration calorimetry) .
Advanced: How to address low reproducibility in biological assays?
Answer:
- Batch Variability: Characterize each synthesis batch via LC-MS and elemental analysis to ensure consistency .
- Cell Line Validation: Use STR profiling to confirm cell line identity and minimize drift in IC₅₀ values .
- Positive Controls: Include reference compounds (e.g., known kinase inhibitors) to normalize inter-assay variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
